α-L-Fucosidase Inhibition: 18-Fold Potency Enhancement Over Parent DFJ Scaffold
When conjugated as the N-phenylacetamide substituent to 2β-DFJ, the N-(2-fluorophenyl)-2-phenylacetamide moiety produces an inhibitor (compound 18j) that is approximately 18-fold more potent against human lysosomal α-L-fucosidase than the unsubstituted parent DFJ scaffold [1].
| Evidence Dimension | Inhibitory activity against human lysosomal α-L-fucosidase |
|---|---|
| Target Compound Data | IC50 = 0.0079 μM (N-(2-fluorophenyl)-2β-DFJ acetamide, compound 18j) |
| Comparator Or Baseline | DFJ (1-deoxyfuconojirimycin) parent scaffold without N-phenylacetamide substituent |
| Quantified Difference | ~18-fold stronger inhibition |
| Conditions | In vitro enzyme inhibition assay; human lysosomal α-L-fucosidase |
Why This Matters
The 18-fold potency gain demonstrates that the N-(2-fluorophenyl)-2-phenylacetamide substituent is not merely a passive scaffold element but an active contributor to target engagement, making it essential for achieving nanomolar-range inhibition.
- [1] Kato A, Okaki T, Ifuku S, Sato K, Hirokami Y, Iwaki R, et al. Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-L-fucosidases. Bioorg Med Chem. 2013;21(21):6565-73. PMID: 24026016. View Source
